3-(2,4-Dimethoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
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Overview
Description
3-(2,4-Dimethoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one typically involves the reaction of 2,4-dimethoxybenzaldehyde with suitable precursors under specific conditions. One common method involves the use of a chalcone intermediate, which is then subjected to cyclization reactions to form the desired imidazo-pyridine structure . The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide or piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens or nitro groups .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitro-substituted derivatives .
Scientific Research Applications
3-(2,4-Dimethoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . For example, it may inhibit acetylcholinesterase, affecting neurotransmission and potentially providing neuroprotective benefits .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-(4-bromophenyl)prop-2-en-1-one: This compound shares a similar aromatic structure but differs in its functional groups and biological activities.
2-(3,4-Dimethoxyphenyl)-imidazo[1,2-a]-pyridine: Another related compound with a different substitution pattern on the imidazo-pyridine ring.
Uniqueness
3-(2,4-Dimethoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one is unique due to its specific substitution pattern and the resulting electronic and steric effects.
Properties
CAS No. |
61962-85-4 |
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Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C14H13N3O3/c1-19-9-5-6-11(12(8-9)20-2)17-13-10(16-14(17)18)4-3-7-15-13/h3-8H,1-2H3,(H,16,18) |
InChI Key |
AHNOYDMEWZBMGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C3=C(C=CC=N3)NC2=O)OC |
Origin of Product |
United States |
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